2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone is then acylated with 4-methoxyphenyl isocyanate to yield the final product.
The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
- Catalysts: Acidic or basic catalysts may be used to facilitate the reactions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-phenyl-2-oxoacetamide
- 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide lies in its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, contributing to its diverse applications in scientific research.
Properties
IUPAC Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-24-13-6-4-12(5-7-13)19-16(22)17(23)20-18-10-11-3-8-14(21)15(9-11)25-2/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYABPWAISQQSM-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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